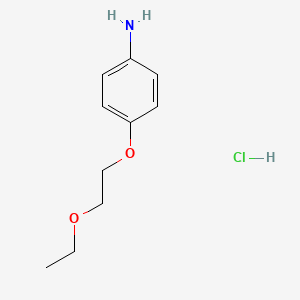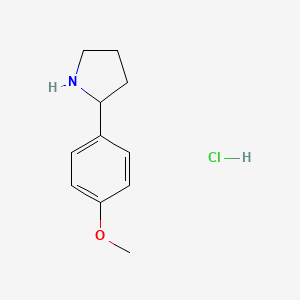
2-(4-Methoxyphenyl)pyrrolidine hydrochloride
Overview
Description
2-(4-Methoxyphenyl)pyrrolidine hydrochloride, also known by its CAS Number 1227798-75-5, is a chemical compound with a molecular weight of 213.71 . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m1./s1 . This indicates that the compound has a pyrrolidine ring attached to a 4-methoxyphenyl group.Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored under inert gas at room temperature . The compound has a molecular weight of 213.71 .Scientific Research Applications
Crystal Structure and Chemical Properties
- The compound 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one demonstrates a unique molecular arrangement, with its pyrrolidin-2-one ring adopting an envelope conformation. This arrangement leads to the formation of screw chains and interconnected sheets in the crystal structure, further stabilized by various intermolecular interactions (M. Fazli Mohammat et al., 2008).
Synthetic Chemistry Applications
- In the context of synthetic chemistry, 4-Methoxyphenylbutyric acid, closely related to 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, has been demethylated using molten pyridinium hydrochloride in a process scalable to multi-kilogram production. This process is significant for the synthesis of key starting materials for pharmaceutical compounds (C. Schmid et al., 2004).
Biochemical Research
- 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including a derivative of 2-(4-Methoxyphenyl)pyrrolidine, have been identified as monoamine oxidase B inactivators. This discovery adds to the understanding of monoamine oxidase inhibitors and their potential therapeutic applications (C. Ding & R. Silverman, 1992).
Pharmaceutical Research
- A study on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, closely related to this compound, revealed significant antiarrhythmic and antihypertensive activities. These findings are crucial for developing new drugs with alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Materials Science
- In the field of materials science, derivatives of 2-(4-Methoxyphenyl)pyrrolidine have been used in corrosion inhibition studies for steel. The research demonstrates the potential of these compounds in protecting industrial materials from corrosion, contributing to the longevity and durability of these materials (K. R. Ansari et al., 2015).
Safety and Hazards
Future Directions
Pyrrolidine derivatives, such as 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, are of great interest in drug discovery due to their versatility . Future research could focus on exploring the pharmacophore space of these compounds and investigating the influence of steric factors on their biological activity .
Mechanism of Action
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation,” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have bioactive properties .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, have been found to exhibit a wide range of biological activities . These activities are often due to their interactions with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the pyrrolidine derivative and the biomolecule it interacts with .
Cellular Effects
Pyrrolidine derivatives have been shown to influence cell function in various ways . This can include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSLTSQSAXLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




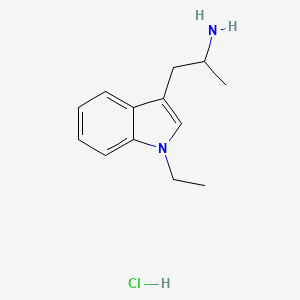
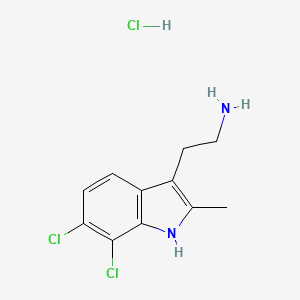
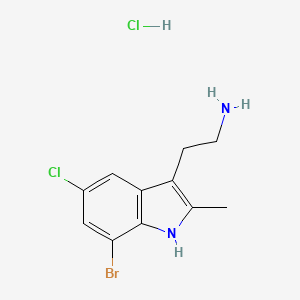
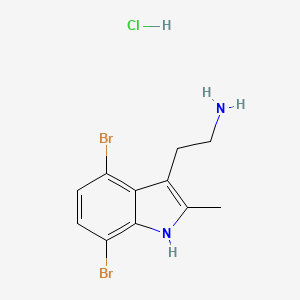


![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3078045.png)
![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)



